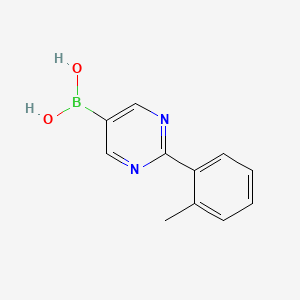
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The structure of this compound includes a pyrimidine ring substituted with an o-tolyl group and a boronic acid functional group, making it a versatile reagent in various chemical transformations.
準備方法
The synthesis of (2-(o-Tolyl)pyrimidin-5-yl)boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: This approach uses palladium catalysts to couple halopyrimidines with tetraalkoxydiborane or dialkoxyhydroborane, resulting in the formation of the boronic acid derivative.
Directed Ortho-Metallation (DoM) and Borylation: This method involves the selective metallation of the pyrimidine ring at the ortho position, followed by borylation to introduce the boronic acid group.
化学反応の分析
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using radical or oxidative conditions.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
科学的研究の応用
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
作用機序
The primary mechanism of action for (2-(o-Tolyl)pyrimidin-5-yl)boronic acid is its participation in Suzuki–Miyaura coupling reactions. The process involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, forming a new carbon-palladium bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
類似化合物との比較
(2-(o-Tolyl)pyrimidin-5-yl)boronic acid can be compared with other boronic acids, such as:
Phenylboronic Acid: A simpler boronic acid used in similar coupling reactions but lacks the pyrimidine ring, making it less versatile in certain applications.
(2-Piperidin-1-ylpyrimidin-5-yl)boronic Acid: Another pyrimidine-based boronic acid with a piperidine substituent, which may offer different reactivity and selectivity in coupling reactions.
The unique structure of this compound, with its o-tolyl and pyrimidine groups, provides distinct advantages in terms of reactivity and functional group compatibility, making it a valuable reagent in various chemical transformations.
特性
分子式 |
C11H11BN2O2 |
|---|---|
分子量 |
214.03 g/mol |
IUPAC名 |
[2-(2-methylphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c1-8-4-2-3-5-10(8)11-13-6-9(7-14-11)12(15)16/h2-7,15-16H,1H3 |
InChIキー |
SQPYITLJJJYJIT-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)C2=CC=CC=C2C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


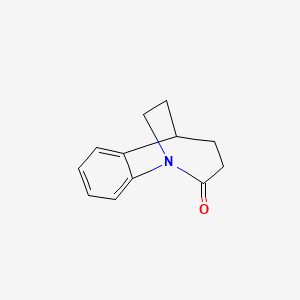

![2-(Chloromethyl)imidazo[1,2-a]pyridin-5-ol](/img/structure/B14068920.png)

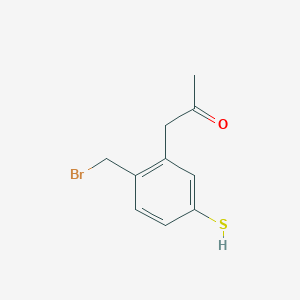
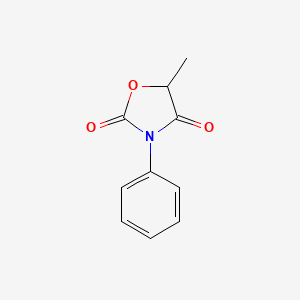
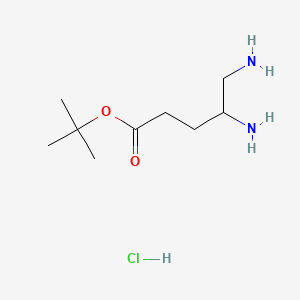
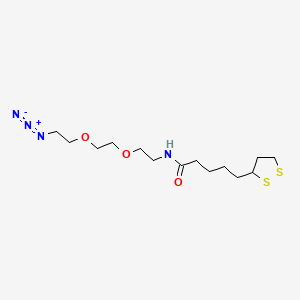
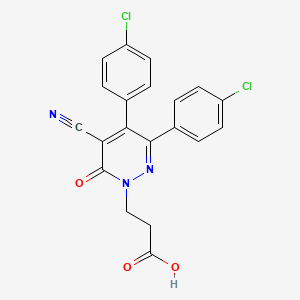
![2-{[(2-Butyloctyl)oxy]methyl}oxirane](/img/structure/B14068971.png)
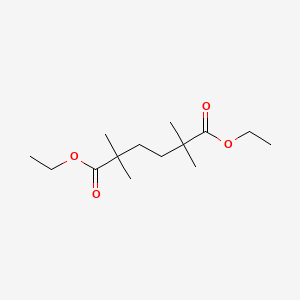

![1-Pyrrolidinecarboxylic acid,2-[[(4-carboxyphenyl)amino]carbonyl]-4-mercapto-, 1-(phenylmethyl)ester, (2S,4R)-](/img/structure/B14068993.png)

